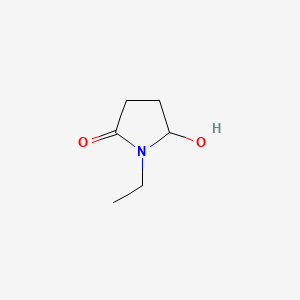

1-Ethyl-5-hydroxypyrrolidin-2-one

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing at least two different elements, are fundamental to many areas of chemistry. The pyrrolidine (B122466) ring, a saturated five-membered nitrogen-containing heterocycle, is a particularly important scaffold in the development of new bioactive molecules. nih.govfrontiersin.org Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its flat, aromatic counterparts. nih.govnih.gov This structural complexity is a key feature that medicinal chemists leverage to design novel drugs. nih.gov

1-Ethyl-5-hydroxypyrrolidin-2-one is a derivative of this important heterocyclic system. The presence of the ethyl group on the nitrogen atom and a hydroxyl group at the 5-position of the pyrrolidin-2-one core are key modifications that can influence its chemical and physical properties.

Significance of 5-Hydroxypyrrolidin-2-one (B122266) Scaffolds in Synthetic and Biological Sciences

The 5-hydroxypyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Derivatives of this scaffold have been shown to possess a wide range of biological activities, including anticancer and antimicrobial properties. nih.gov For instance, certain 5-oxopyrrolidine derivatives have demonstrated potent anticancer activity against human lung adenocarcinoma cells. nih.gov

The versatility of the 5-hydroxypyrrolidin-2-one core allows for the synthesis of diverse libraries of compounds with varied biological targets. nih.govrsc.org The hydroxyl group at the 5-position provides a convenient handle for further chemical modifications, enabling the creation of new derivatives with potentially enhanced or novel biological activities. This structural feature is found in some natural products, highlighting its importance in biological systems. medchemexpress.com

Historical Development of Research on Pyrrolidinone Derivatives

Research into pyrrolidinone derivatives has a rich history, dating back several decades. nih.gov The initial focus of experimental and clinical work was on their nootropic effects, which are related to the enhancement of learning and memory. nih.gov The archetypal compound of this class, piracetam, was developed in the late 1960s and was the first to be described as a "nootropic." nih.gov

Over time, the therapeutic potential of pyrrolidinone derivatives has expanded to include neuroprotection and the treatment of epilepsy. nih.gov The approval of levetiracetam (B1674943) as an antiepileptic drug has revitalized interest in this class of compounds. nih.gov This has spurred further research and development, with new pyrrolidinone derivatives continually being explored for a variety of clinical applications. nih.govnih.gov The pyrrolidin-2-one nucleus is now recognized as a versatile lead compound for designing potent bioactive agents for a range of conditions, including bacterial infections, cancer, and depression. researchgate.netrdd.edu.iq

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOOHZIYIQTLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CCC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028010 | |

| Record name | 1-Ethyl-5-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72954-65-5 | |

| Record name | 1-Ethyl-5-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 1 Ethyl 5 Hydroxypyrrolidin 2 One

Nucleophilic Reactivity of the Hydroxyl Group

The hydroxyl group at the C5 position of 1-Ethyl-5-hydroxypyrrolidin-2-one is a primary site for nucleophilic reactions. This reactivity is attributed to the lone pairs of electrons on the oxygen atom, which can attack electrophilic centers. The nucleophilicity of this hydroxyl group can be further enhanced in the presence of a base, which deprotonates the hydroxyl group to form a more potent alkoxide nucleophile.

Common reactions involving the nucleophilic character of the hydroxyl group include etherification and esterification. In etherification, the hydroxyl group, typically as its conjugate base, attacks an alkyl halide or another suitable electrophile to form an ether linkage. Esterification can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base serves to activate the hydroxyl group and to neutralize the acidic byproduct of the reaction.

The reactivity of the hydroxyl group is influenced by the electronic environment of the pyrrolidinone ring. The adjacent amide functionality can exert both inductive and resonance effects, which can modulate the nucleophilicity of the hydroxyl group.

Electrophilic Interactions and Substitution Reactions

While the hydroxyl group provides a nucleophilic center, the pyrrolidinone ring itself can participate in electrophilic interactions. The carbonyl group at the C2 position is a key electrophilic site. Nucleophilic attack at this carbonyl carbon is a fundamental reaction of lactams, leading to ring-opening or other transformations.

Furthermore, the hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) can exhibit some acidity and, under appropriate basic conditions, can be removed to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, leading to α-substitution. However, in the case of this compound, the presence of the hydroxyl group at the C5 position can complicate these reactions, potentially leading to competing side reactions or rearrangements.

Oxidation and Reduction Pathways

The chemical nature of this compound allows for both oxidation and reduction reactions, targeting different functionalities within the molecule.

Oxidation: The secondary hydroxyl group at the C5 position can be oxidized to a ketone functionality, yielding the corresponding 1-Ethylpyrrolidin-2,5-dione. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions. Common oxidants include chromium-based reagents, Swern oxidation, and Dess-Martin periodinane. The resulting dione (B5365651) is a valuable intermediate for further synthetic elaborations.

Reduction: The amide carbonyl group within the pyrrolidinone ring can be reduced. Powerful reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the amide to an amine, leading to the formation of 1-ethylpyrrolidine (B1582981) derivatives. The specific product will depend on the reaction conditions and the work-up procedure. Milder reducing agents may selectively reduce the carbonyl without affecting other functional groups.

Cyclization and Rearrangement Mechanisms

The 5-hydroxy-pyrrolidin-2-one scaffold is known to participate in various cyclization and rearrangement reactions. acs.org One notable transformation is the 1,3-hydroxy rearrangement, which can occur under basic conditions. This involves the migration of the hydroxyl group, potentially leading to the formation of different isomeric structures. acs.org

In the broader context of pyrrolidinone chemistry, these rings can be formed through intramolecular cyclization reactions. For instance, the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones can be achieved through a base-induced tandem intramolecular cyclization of sulfur ylides with ketones. acs.org This process involves a sequential cyclization and rearrangement to yield the final product. acs.org Such synthetic strategies highlight the accessibility of the core pyrrolidinone structure, which can then be N-alkylated to form derivatives like this compound.

Stereochemical Aspects of Reactions Involving Pyrrolidinone Rings

The stereochemistry of reactions involving the pyrrolidinone ring is a critical consideration, particularly when chiral centers are present or are being formed. In the case of this compound, the C5 carbon is a stereocenter, meaning the compound can exist as two enantiomers.

Reactions at the C5 position or at adjacent carbons can proceed with varying degrees of stereoselectivity. The outcome of such reactions is often influenced by the steric hindrance and electronic properties of the substituents on the pyrrolidinone ring, including the N-ethyl group. For instance, in reactions involving the formation of the pyrrolidine (B122466) ring itself, the stereochemical outcome can be directed by the precursors and reaction conditions.

Spectroscopic and Structural Elucidation of 1 Ethyl 5 Hydroxypyrrolidin 2 One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to establish the precise connectivity of atoms.

The ¹H and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon environments within the molecule. By analyzing the spectra of key analogs, the expected chemical shifts for 1-Ethyl-5-hydroxypyrrolidin-2-one can be accurately predicted.

¹H NMR: The proton NMR spectrum of 5-hydroxypyrrolidin-2-one (B122266) shows characteristic signals for the protons on the pyrrolidinone ring. In DMSO-d₆, multiplets for the methylene (B1212753) protons at C-3 and C-4 appear between δ 1.66 and 2.33 ppm. scirp.org The methine proton at C-5, being adjacent to both an oxygen and a nitrogen atom, is shifted downfield to approximately δ 5.06 ppm. scirp.org A distinct signal for the hydroxyl proton is observed at δ 5.70 ppm, and the amide proton (NH) resonates at δ 8.18 ppm. scirp.org For 1-Ethyl-2-pyrrolidone , the N-ethyl group introduces a quartet at around δ 3.3-3.4 ppm (CH₂) and a triplet at approximately δ 1.1 ppm (CH₃).

Combining these observations, the predicted ¹H NMR spectrum of This compound would feature:

A triplet for the methyl protons of the ethyl group.

Multiplets for the C-3 and C-4 methylene protons of the ring.

A quartet for the methylene protons of the ethyl group.

A multiplet for the C-5 methine proton.

A signal for the C-5 hydroxyl proton. Notably, the amide proton signal present in 5-hydroxypyrrolidin-2-one would be absent due to the N-ethyl substitution.

¹³C NMR: The carbon NMR spectrum of 5-hydroxypyrrolidin-2-one in DMSO-d₆ shows the C-3 and C-4 methylene carbons at δ 28.4 and 30.3 ppm, respectively. scirp.org The C-5 carbon, bonded to the hydroxyl group, appears at δ 78.5 ppm, and the carbonyl carbon (C-2) is observed at δ 176.7 ppm. scirp.org The spectrum of 5-ethoxypyrrolidin-2-one , a closely related analog, shows the ethyl carbons at δ 15.1 (CH₃) and δ 61.6 (OCH₂), with the C-5 carbon at δ 85.0 ppm and the carbonyl at δ 177.4 ppm. scirp.org

Therefore, the expected ¹³C NMR spectrum for This compound would display signals corresponding to the ethyl group carbons, the three pyrrolidinone ring carbons (C-3, C-4, C-5), and the carbonyl carbon (C-2).

| Compound Name | ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) |

| 5-Hydroxypyrrolidin-2-one | 1.66 - 1.75 (m, 1H, H-4), 1.94 - 2.03 (m, 1H, H-3), 2.14 - 2.24 (m, 1H, H-4), 2.23 - 2.33 (m, 1H, H-3), 5.06 (m, 1H, H-5), 5.70 (d, 1H, OH), 8.18 (s, 1H, NH) scirp.org | 28.4 (C-3), 30.3 (C-4), 78.5 (C-5), 176.7 (C=O) scirp.org |

| 1-Ethyl-2-pyrrolidone | ~1.1 (t, 3H, CH₃), ~2.0 (m, 2H, C-4 H₂), ~2.3 (t, 2H, C-3 H₂), ~3.3 (q, 2H, N-CH₂) | Data not fully available in cited sources. |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity between adjacent protons. For this compound, key correlations would be observed between the methyl and methylene protons of the ethyl group, and along the C-3 -> C-4 -> C-5 proton chain within the pyrrolidinone ring. jst.go.jp

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons, for instance, linking the ¹H signal at ~5.1 ppm to the ¹³C signal at ~78-80 ppm (C-5). jst.go.jp

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is critical for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include correlations from the N-CH₂ protons to the C-2 (carbonyl) and C-5 carbons of the ring, and from the H-5 proton to the C-2 and C-3 carbons. acs.orgjst.go.jp

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, complementing the information from the standard ¹³C NMR spectrum. acs.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound.

HR-ESI-MS is used to determine the exact mass of the molecule with high precision, which in turn allows for the calculation of its elemental formula. For 5-hydroxypyrrolidin-2-one (formula C₄H₇NO₂), the calculated mass for the [M+H]⁺ ion is 102.05496, which closely matches the experimentally observed value of 102.05491. scirp.org For This compound (formula C₆H₁₁NO₂), HR-ESI-MS would be expected to show a protonated molecular ion [M+H]⁺ at a calculated m/z of 130.08115, confirming its elemental composition. This technique is invaluable for distinguishing between isomers and confirming the identity of a synthesized compound. jst.go.jpresearchgate.net

LC-MS/MS is a powerful hybrid technique used for the separation, detection, and identification of impurities in pharmaceutical substances, even at very low levels. The liquid chromatography (LC) component separates the main compound from any impurities, while the tandem mass spectrometry (MS/MS) provides structural information on these separated components.

In the context of this compound, an LC-MS/MS method would be developed to detect potential process-related impurities or degradation products. The method involves separating the sample on a suitable LC column and then subjecting the eluting components to mass spectrometric analysis. A precursor ion scan would detect the molecular ions of any impurities, and subsequent product ion scans (fragmentation) would help in their structural elucidation by comparing fragmentation patterns. This approach is standard in the pharmaceutical industry for ensuring the quality and safety of active pharmaceutical ingredients.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The IR spectrum of 5-hydroxypyrrolidin-2-one shows a broad absorption band for the O-H stretching vibration around 3254 cm⁻¹. It also displays a strong absorption for the amide C=O (lactam) stretching at 1668 cm⁻¹ and an N-H stretching band. scirp.org The spectrum of 1-Ethyl-2-pyrrolidone shows a characteristic strong C=O stretching vibration around 1670-1690 cm⁻¹, but lacks the O-H and N-H stretching bands of the parent compound. nist.govspectrabase.com

For This compound , the IR spectrum would be expected to show:

A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

A strong, sharp absorption band around 1670-1690 cm⁻¹ for the C=O stretching of the tertiary lactam.

C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹. The absence of a significant N-H stretching band (typically around 3200-3400 cm⁻¹, often sharp) would confirm the N-substitution.

| Functional Group | Analog Compound | Characteristic Absorption (cm⁻¹) |

| O-H Stretch | 5-Hydroxypyrrolidin-2-one | ~3254 (broad) scirp.org |

| N-H Stretch | 5-Hydroxypyrrolidin-2-one | Present (often overlaps with O-H) scirp.org |

| C=O Stretch (Lactam) | 5-Hydroxypyrrolidin-2-one | 1668 scirp.org |

| C=O Stretch (Lactam) | 1-Ethyl-2-pyrrolidone | ~1670-1690 nist.govspectrabase.com |

| C-H Stretch (Alkyl) | Both Analogs | ~2850-3000 scirp.orgnist.gov |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure and absolute configuration of chiral molecules, including analogs of this compound. This powerful analytical technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The scattering of X-rays by the electron clouds of the atoms within the crystal lattice allows for the calculation of the precise position of each atom, providing a detailed molecular architecture.

For complex pyrrolidinone derivatives with multiple stereocenters, X-ray analysis is invaluable. For instance, in the structural elucidation of preussin, a hydroxypyrrolidinone derivative, X-ray crystallography was used to unequivocally confirm the absolute configurations of its stereogenic carbons as 2S, 3S, and 5R. nih.gov The analysis of a suitable crystal provided an Oak Ridge Thermal-Ellipsoid Plot (ORTEP) view, which not only confirmed the stereochemistry but also the constitution of the alkyl side chain. nih.gov The formation and structure of various 5-hydroxy-1H-pyrrol-2(5H)-one compounds, which share the core heterocyclic system, have also been supported by X-ray crystallographic data. acs.orgnih.gov

The primary challenge often lies in growing a single crystal of sufficient quality for diffraction analysis. nih.gov However, when successful, the technique provides crucial data, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state. Furthermore, by employing anomalous dispersion effects, the absolute stereochemistry can be determined without reference to other chiral centers or standards. rug.nl

In cases where obtaining a suitable crystal of the target compound is difficult, the crystalline sponge method offers an innovative alternative. This technique involves soaking a porous crystalline host (the "sponge") with a solution of the analyte, which is then ordered within the crystal's pores. X-ray diffraction of this host-guest complex can then be used to determine the structure and absolute configuration of the entrapped analyte, even from samples with low enantiomeric excess. rug.nl

The data obtained from X-ray crystallography are fundamental for validating structures proposed by other spectroscopic methods and for understanding structure-activity relationships.

Table 1: Examples of X-ray Crystallography for Structural Determination of Pyrrolidinone Analogs

| Compound/Class | Key Finding | Significance | Reference |

| Preussin (a hydroxypyrrolidinone) | Determined the absolute configurations of C-2, C-3, and C-5 as 2S, 3S, and 5R. | Provided the first X-ray crystal structure, confirming stereochemistry established by other methods. | nih.gov |

| 5-Hydroxy-1H-pyrrol-2(5H)-ones | Supported the formation and structure of the synthesized compounds. | Confirmed the successful synthesis of the target heterocyclic scaffold. | acs.orgnih.gov |

| Chiral compounds with low ee | Absolute configuration was determined using the crystalline sponge method. | Demonstrates a powerful method for structural elucidation when traditional crystallization is challenging. | rug.nl |

| 2-(tert-Butyl)-2-butyl-5,5-diethyl-3,4-bis(hydroxymethyl)pyrrolidin-1-oxyl | The structure of the major isomer was determined via single-crystal X-ray analysis. | Revealed the relative stereochemistry of the hydroxyl groups, indicating kinetic control of the reduction reaction. | mdpi.com |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable tools for the analysis of this compound and its analogs. They are routinely employed to assess the purity of synthesized compounds, separate mixtures, and isolate specific stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrrolidinone derivatives due to its high resolution, sensitivity, and reproducibility. The development of a robust HPLC method is critical for quality control, enabling the quantification of the main compound and the detection of impurities or degradation products.

Method development typically involves the systematic optimization of several key parameters to achieve the desired separation. These include the choice of stationary phase (the column), the composition of the mobile phase (the solvent system), the flow rate, and the detection wavelength.

Reversed-Phase HPLC (RP-HPLC) is commonly used for purity assessment of moderately polar compounds like pyrrolidinone derivatives. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). analchemres.orgsielc.com For example, a method for the related compound 1-Ethyl-2-pyrrolidinone uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Chiral HPLC is essential for separating enantiomers, which is particularly important for compounds like this compound that possess stereocenters. This is achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. nih.govtandfonline.comcsfarmacie.cz The separation relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. csfarmacie.cz For instance, the enantiomers of Levetiracetam (B1674943), an α-ethyl-2-oxo-pyrrolidine acetamide, were successfully separated on a Chiralpak AD-H column (an amylose-based CSP) using a mobile phase of hexane (B92381) and isopropanol. nih.gov In some cases, pre-column derivatization with a chiral reagent can be employed to form diastereomers that can then be separated on a standard achiral column. researchgate.net

The validation of an HPLC method ensures its reliability for its intended purpose. According to International Council for Harmonisation (ICH) guidelines, validation involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). analchemres.org

Table 2: Examples of HPLC Method Development for Pyrrolidinone Analogs

| Analyte | HPLC Mode/Column | Mobile Phase | Key Performance Metrics | Reference |

| 1-(4-chlorophenyl) pyrrolidine-2,5-dione | RP-HPLC / C18 | Optimized using Box-Behnken Design | Retention Time: 4.567 min; Linearity (r²): 0.9988; LOD: 0.1837 ppm; LOQ: 0.5569 ppm | analchemres.org |

| Levetiracetam and its (R)-enantiomer | Chiral HPLC / Chiralpak AD-H | Hexane:Isopropanol (90:10, v/v) | Resolution > 7; LOD: 900 ng/mL; LOQ: 2250 ng/mL | nih.gov |

| 2-(aminomethyl)-1-ethylpyrrolidine enantiomers | Chiral HPLC / Chiralcel OD-H (after derivatization) | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine | Baseline separation achieved; Detection at 254 nm | researchgate.net |

| 1-Ethyl-2-pyrrolidinone | RP-HPLC / Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Method is scalable and suitable for preparative separation and pharmacokinetics. | sielc.com |

Theoretical and Computational Investigations on 1 Ethyl 5 Hydroxypyrrolidin 2 One

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By employing functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), researchers can perform geometry optimizations to find the most stable three-dimensional arrangement of atoms in 1-Ethyl-5-hydroxypyrrolidin-2-one. arabjchem.orgresearchgate.net These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles.

Beyond structural parameters, DFT is instrumental in elucidating electronic properties that govern the molecule's reactivity. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. arabjchem.org

Table 1: Predicted Electronic Properties of a Pyrrolidinone Derivative using DFT

| Property | Description | Predicted Value Range |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -0.22 to -0.25 a.u. arabjchem.org |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.005 to +0.025 a.u. arabjchem.org |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 0.21 to 0.27 a.u. arabjchem.org |

| Dipole Moment (μ) | Measure of the molecule's polarity | 3.7 to 5.3 Debye arabjchem.org |

Note: The values are based on calculations for various substituted pyrrolidinones and serve as an illustrative range.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for mapping the transformation pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. rsc.org For a molecule like this compound, computational studies can elucidate its formation mechanism and predict its subsequent reactivity. A common synthetic route to 5-hydroxypyrrolidin-2-ones involves the base-induced intramolecular cyclization of specific precursors, a process that can be modeled to understand its efficiency and potential byproducts. acs.org

Using methods like the Unified Reaction Valley Approach (URVA), chemists can dissect a reaction mechanism into distinct phases. smu.edu This involves calculating the Intrinsic Reaction Coordinate (IRC), which is the minimum energy path connecting reactants to products via a transition state. smu.edu For example, a study on the synthesis of 1,3-dioxanes, another class of heterocycles, revealed that the reaction proceeds through a hemiacetal intermediate rather than the classically assumed carbocation, a finding made possible by computational analysis. scielo.br

For the formation of this compound, computational models could be used to:

Identify Transition States: Locate the high-energy structures that represent the bottleneck of the reaction.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to proceed, which dictates the reaction rate.

Investigate Regioselectivity: When multiple reaction sites are available, calculations can predict which site is more likely to react. For instance, in the N-ethylation of a carboxamide, computations correctly predicted the preferred site of ethylation by comparing the activation energies for the two possible nitrogen nucleophiles. scielo.br

Model Solvent Effects: Assess how different solvents influence the reaction pathway and energetics, either implicitly (using a dielectric constant) or explicitly (by including individual solvent molecules). scielo.br

Molecular Modeling for Conformational Analysis

The five-membered pyrrolidine (B122466) ring is not planar and can adopt a range of puckered conformations. The specific conformation of this compound is crucial as it dictates the spatial orientation of its substituents (the ethyl and hydroxyl groups), which in turn affects its ability to interact with other molecules, such as biological targets. nih.govbeilstein-journals.org

Molecular modeling is used to explore the conformational landscape of the pyrrolidine ring, which is often described by the concept of pseudorotation. nih.govbeilstein-journals.org This model describes the continuous interconversion between various "envelope" (where one atom is out of the plane of the other four) and "twist" (where two atoms are on opposite sides of the plane) conformations. Conformational analysis of related pyrrolidine nucleotide analogs has shown that the relative configuration of substituents and modifications to the ring's nitrogen atom can effectively tune the ring's preferred conformation across the entire pseudorotation cycle. nih.govbeilstein-journals.org

Computational methods, often in conjunction with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, can determine the relative energies of these different conformations. rsc.org By calculating vicinal proton-proton scalar couplings (³JHH) and comparing them to experimental values, the dominant conformation in solution can be identified. nih.govbeilstein-journals.org For this compound, molecular modeling would help predict whether the ethyl and hydroxyl groups prefer to be in axial or equatorial-like positions and how this preference is influenced by factors like solvent polarity.

Prediction of Molecular Interactions with Biomolecules through Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). pensoft.net This method is fundamental in drug discovery for identifying potential biological targets and understanding the structural basis of a compound's activity. researchgate.net

The docking process involves placing the ligand into the binding site of the receptor and evaluating the "goodness-of-fit" using a scoring function. This function estimates the binding affinity (often expressed as a free energy of binding in kcal/mol) by considering various types of interactions:

Hydrogen Bonds: The hydroxyl group and the carbonyl oxygen of the lactam ring are prime candidates for forming hydrogen bonds with amino acid residues like serine, tyrosine, or aspartate in a protein's active site. mdpi.com

Hydrophobic Interactions: The ethyl group can engage in favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine. mdpi.com

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.

Docking studies on similar heterocyclic compounds have successfully predicted their binding modes within enzyme active sites, such as cyclooxygenases (COX-1 and COX-2). mdpi.com For this compound, a hypothetical docking study could reveal its potential to inhibit a specific enzyme, identifying the key amino acid residues involved in the interaction and providing a rationale for its biological effect.

Table 2: Hypothetical Docking Results for this compound with a Target Enzyme

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Binding Site | The specific pocket in the enzyme where the compound binds. | Active site gorge |

| Binding Energy | The predicted strength of the interaction. | -7.5 kcal/mol |

| Key Hydrogen Bonds | Specific hydrogen bond interactions stabilizing the complex. | Hydroxyl group with Tyr355; Carbonyl oxygen with Arg120. mdpi.com |

| Key Hydrophobic Interactions | Nonpolar interactions contributing to binding. | Ethyl group with Val116, Leu359. mdpi.com |

Note: This table is illustrative, based on docking studies of other small molecules with enzymes like COX. The specific residues and energy would depend on the actual protein target.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are highly valuable for predicting the spectroscopic properties of molecules, which aids in their structural confirmation and characterization. researchgate.net By simulating spectra computationally, researchers can compare them with experimental data to validate a proposed structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption peaks in an IR spectrum and are associated with specific bond stretches, bends, and twists. For this compound, this would include predicting the characteristic stretching frequencies for the C=O (carbonyl), O-H (hydroxyl), and C-N bonds.

UV-Visible Spectroscopy: The electronic absorption properties of a molecule can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. These transitions correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. Studies on related oligomers show that the mode of coupling between rings is a crucial parameter affecting the absorption properties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum mechanics can be used to predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. rsc.org These calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, provide a theoretical spectrum that can be directly compared with experimental results for definitive structure elucidation. For instance, predicted ¹³C chemical shifts and C,P coupling constants have been used to characterize related phosphonate (B1237965) derivatives. rsc.org

Table 3: Summary of Predicted Spectroscopic Data

| Spectroscopy | Predicted Parameter | Relevance for this compound |

|---|---|---|

| IR | Vibrational Frequencies (cm⁻¹) | Prediction of C=O stretch (~1680-1720 cm⁻¹), O-H stretch (~3200-3500 cm⁻¹). mdpi.com |

| UV-Vis | Absorption Maxima (λ_max) | Prediction of electronic transitions, likely in the UV region. mdpi.com |

| ¹H NMR | Chemical Shifts (ppm) | Prediction of signals for protons on the ethyl group and the pyrrolidinone ring. |

| ¹³C NMR | Chemical Shifts (ppm) | Prediction of signals for all carbon atoms, including the carbonyl carbon (~175 ppm). rsc.org |

Mechanistic Biological Interactions of 5 Hydroxypyrrolidin 2 One Derivatives

Modulation of Enzyme Activity through Molecular Interactions

Derivatives of 5-hydroxypyrrolidin-2-one (B122266) have been identified as potent modulators of various enzymes, a function attributed to specific molecular interactions within the enzyme's active or allosteric sites. The hydroxyl group and the lactam ring are critical features that facilitate these interactions.

For instance, compounds incorporating a (3R)-3-hydroxypyrrolidin-1-yl moiety have been developed as potent and selective inhibitors of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme in the purine (B94841) biosynthetic pathway often upregulated in cancer. pdbj.org The crystal structure of AICARFT bound to one such inhibitor revealed the specific contacts that drive this inhibition. pdbj.org Similarly, structurally related molecules containing a (4-hydroxypiperidin-4-yl)methyl group act as selective inhibitors of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinase implicated in cancer. uel.ac.uk

The pyrrolidine (B122466) ring, particularly when protonated, can form crucial hydrogen bonds. In the case of dopamine (B1211576) receptor ligands, the nitrogen in the pyrrolidine ring forms hydrogen bonds with key residues like ASP110, anchoring the ligand in the binding pocket. upenn.edu Furthermore, some 5-hydroxypyrrolidin-2-one derivatives have been investigated as inhibitors of cysteine proteases. nih.gov The mechanism often involves the compound acting as a covalent inhibitor that targets an active site cysteine residue. nih.govchemrxiv.org

| Compound Class/Derivative | Target Enzyme | Type of Inhibition | Key Interaction Feature |

| (3R)-3-hydroxypyrrolidin-1-yl thiophene-2-sulfonamide | AICARFT | Potent, selective | Binding to active site |

| (4-hydroxypiperidin-4-yl)methyl pyrazolopyrimidinone | USP7 | Selective | Interaction with catalytic domain |

| Pyrrolidine-based bitopic ligands | Dopamine D3 Receptor | Competitive | Hydrogen bond from pyrrolidine N to ASP110 |

| 5-hydroxy γ-pyrone derivatives (analogue) | Cysteine Proteases | Covalent | Attack by active site cysteine |

This table summarizes enzyme inhibition data for compounds containing or structurally related to the hydroxypyrrolidine moiety.

Receptor Binding and Ligand-Receptor Interaction Mechanisms

The pyrrolidine ring is a common feature in ligands designed for G-protein-coupled receptors (GPCRs), where it plays a significant role in establishing high-affinity binding. upenn.edu The stereochemistry and substitutions on the ring are crucial for selectivity and potency.

Studies on bitopic ligands for the dopamine D2 and D3 receptors have highlighted the importance of the pyrrolidine moiety. upenn.edu Molecular dynamics simulations show that hydrogen bonds form between the protonated nitrogen in the pyrrolidine ring and the aspartate residue ASP110 in the orthosteric binding site (OBS) of the D3 receptor. upenn.edu The design of these ligands often involves connecting the pyrrolidin-based core to a secondary binding fragment (SBF) that interacts with a secondary binding site (SBS), which differs between receptor subtypes, thereby conferring selectivity. upenn.edu

Several approved drugs containing the pyrrolidine core demonstrate its importance in receptor interaction. Eletriptan, used for migraines, and Raclopride, a D2 receptor antagonist, both rely on the pyrrolidine structure for their therapeutic action. nih.gov The binding mechanisms for receptor agonists and inverse agonists can differ significantly; agonists typically show higher affinity for the G protein-coupled form of a receptor, while inverse agonists prefer the uncoupled form. nih.gov This principle applies to pyrrolidinone-based ligands, where small structural changes can shift a compound's profile from an agonist to an antagonist or inverse agonist. nih.govnih.gov

Interactions with Biomacromolecules (e.g., DNA, Proteins)

Beyond enzymes and receptors, 5-hydroxypyrrolidin-2-one derivatives interact with other essential biomacromolecules, most notably nucleic acids and structural proteins. These interactions can lead to significant cellular consequences, including cytotoxicity in cancer cells.

Certain 1,5-diaryl-3-hydroxy-3-pyrrolin-2-one derivatives have been shown to bind to DNA, with intercalation being a primary mode of interaction. sci-hub.se This was determined through fluorescence quenching studies where the derivatives displaced ethidium (B1194527) bromide (EB) from an EB-DNA complex. sci-hub.sebg.ac.rs The intercalative binding mode was further confirmed by viscosity measurements, which showed an increase in the viscosity of DNA upon binding of the compounds, a characteristic feature of intercalation. sci-hub.se The affinity for this interaction is significant, with Stern-Volmer quenching constants (Ksv) on the order of 10³ M⁻¹. sci-hub.se

| Compound | Method | Finding | Binding Constant (Ksv) |

| 3-hydroxy-1-(3-nitrophenyl)-4-(2-thienylcarbonyl)-5-(4-(benzyloxy)phenyl)-2,5-dihydro-1H-pyrrol-2-one (D13) | Fluorescence Quenching | Intercalative binding, EB displacement | (3.7 ± 0.1) × 10³ M⁻¹ |

| 3-hydroxy-1-(4-chlorophenyl)-4-(2-thienylcarbonyl)-5-(4-(benzyloxy)phenyl)-2,5-dihydro-1H-pyrrol-2-one (D15) | Fluorescence Quenching | Intercalative binding, EB displacement | (3.4 ± 0.1) × 10³ M⁻¹ |

| Pyrrolidinone derivative | DNA complex analysis | Displaced Ethidium Bromide (EB) from EB-DNA complex | Not specified |

This table presents data on the DNA-binding properties of specific 3-hydroxy-3-pyrrolin-2-one derivatives. sci-hub.sebg.ac.rs

A critical interaction between small molecules and DNA is the formation of covalent adducts, which can be highly mutagenic and are central to the carcinogenicity of many substances. The pyrrolidine ring is implicated in the formation of specific DNA adducts derived from the metabolic activation of carcinogens like N'-Nitrosonornicotine (NNN), a tobacco-specific nitrosamine. nih.govnih.gov

Metabolic 5'-hydroxylation of NNN generates an unstable intermediate that rearranges to a reactive diazonium ion. nih.gov This electrophilic species can attack nucleophilic sites on DNA bases, particularly the N² position of guanine. nih.gov This reaction leads to the formation of adducts such as 2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine (py-py-dI). nih.govnih.gov The formation of these adducts has been confirmed in vivo in rats and in vitro using human enzyme systems, where cytochrome P450 enzymes like CYP2A6 play a critical role. nih.gov Further studies using 5'-acetoxyNNN as a precursor to 5'-hydroxyNNN have helped characterize the adducts formed, confirming that the pathway involves carbocation and oxonium ion intermediates that lead to stable DNA adducts containing the pyrrolidinyl moiety. researchgate.net

Proposed Mechanisms of Action in Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Arrest)

The interactions of 5-hydroxypyrrolidin-2-one derivatives with enzymes and DNA culminate in distinct cellular outcomes, including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. These mechanisms are central to their potential as anticancer agents.

Research has shown that certain 3-hydroxy-3-pyrrolin-2-one derivatives are cytotoxic to cancer cell lines like HeLa and MDA-MB 231. sci-hub.se The mechanism of this cytotoxicity was found to be the induction of apoptosis. sci-hub.se For some of the most potent derivatives, this apoptosis was associated with an arrest of the cell cycle in the S phase. sci-hub.se This suggests that the compounds may interfere with DNA replication, an event consistent with their DNA-intercalating properties. Other related compounds induced apoptosis without being linked to a specific phase of the cell cycle. sci-hub.se The induction of apoptosis is a key mechanism for many chemotherapeutic agents, as it eliminates cancer cells. mdpi.commdpi.com The ability of these pyrrolinone derivatives to trigger apoptosis, potentially through pathways involving caspases or mitochondrial disruption, makes them a subject of interest in oncology research. mdpi.com

| Compound Derivative | Cell Line | Cellular Effect | Associated Mechanism |

| D10, D13, D15 (3-hydroxy-3-pyrrolin-2-ones) | HeLa | Apoptosis | S phase cell cycle arrest |

| D14 (3-hydroxy-3-pyrrolin-2-one) | HeLa | Apoptosis | Unrelated to cell cycle distribution |

This table summarizes the observed cellular effects of selected 3-hydroxy-3-pyrrolin-2-one derivatives. sci-hub.se

Role as Michael Acceptor Prodrugs in Biological Systems

A proposed mechanism for the biological activity of some hydroxylated heterocyclic compounds is their function as Michael acceptor prodrugs. nih.govchemrxiv.org This mechanism has been extensively studied for substituted 5-hydroxy γ-pyrones, which are structurally analogous to 5-hydroxypyrrolidin-2-ones. chemrxiv.orgchemrxiv.org

In this model, the molecule functions as a prodrug that, under physiological conditions or within an enzyme's active site, eliminates a leaving group to generate a highly reactive Michael acceptor, such as an ortho-quinone methide-like structure. nih.govchemrxiv.org This reactive intermediate is then susceptible to nucleophilic attack by biological molecules. For example, an active site cysteine residue on a target enzyme can attack the Michael acceptor, leading to irreversible covalent inhibition of the enzyme. chemrxiv.orgchemrxiv.org Alternatively, the intermediate can be attacked by water, leading to hydrolysis of the compound. nih.gov Kinetic studies suggest that enzyme inhibition and hydrolysis can proceed through distinct pathways, which has implications for rational drug design to improve stability while maintaining potency. nih.govchemrxiv.org While this mechanism is well-documented for 5-hydroxy γ-pyrones, the similar enol-like functionality within the 5-hydroxy-pyrrolin-2-one core suggests a potential for analogous activation pathways. chemrxiv.org

Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

1-Ethyl-5-hydroxypyrrolidin-2-one as a Synthetic Intermediate

This compound is a key synthetic intermediate whose utility is rooted in the hydroxyl group at the 5-position, which is adjacent to the nitrogen atom of the lactam. medchemexpress.eu This α-hydroxy lactam structure makes it a stable and accessible precursor to a highly electrophilic N-acyliminium ion upon treatment with a Lewis or protic acid. arkat-usa.orgarkat-usa.org These reactive species are not typically isolated but are generated in situ to react with a variety of nucleophiles in subsequent bond-forming reactions. thieme-connect.de The deuterated isotopologue, this compound-d5, is also utilized as a synthetic reagent, highlighting the compound's role as a fundamental building block. medchemexpress.eu The formation of this intermediate from the parent compound is a critical step that enables its broad applications in synthesis. For example, 5-hydroxypyrrolidin-2-ones can be synthesized from the reduction of corresponding lactams with reagents like sodium borohydride (B1222165). acgpubs.orgchemicalbook.com

Construction of Complex Organic Molecules Incorporating the Pyrrolidinone Core

The pyrrolidinone nucleus is a privileged scaffold in medicinal chemistry, serving as a versatile lead compound for the design of potent bioactive agents. researchgate.netresearchgate.net this compound provides a direct entry to this important core structure. The generation of the corresponding N-acyliminium ion is the primary strategy for incorporating the pyrrolidinone moiety into larger, more complex molecules. bohrium.com This strategy has been employed for the construction of structurally diverse scaffolds, ranging from simple bicyclic systems to intricate polycyclic natural products. arkat-usa.orgbohrium.com

The N-acyliminium ion can be trapped by various internal or external nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position of the pyrrolidinone ring. thieme-connect.debohrium.com This allows for the assembly of sophisticated molecular frameworks. A notable example, using the parent 5-hydroxypyrrolidin-2-one (B122266), is the first total synthesis of the natural product Sessiline, which was achieved by coupling the hydroxypyrrolidinone with 5-hydroxymethylfurfural. scirp.org This demonstrates how these simple building blocks can be used to construct complex natural products.

Table 1: Examples of Complex Molecules Synthesized from Pyrrolidinone Precursors

| Precursor Type | Reaction Type | Resulting Structure/Core | Reference(s) |

|---|---|---|---|

| 5-Hydroxypyrrolidin-2-one | Coupling Reaction | Sessiline (Natural Product) | scirp.org |

| 5-Hydroxypyrrolidin-2-one | N-Acyliminium Ion Cyclization | Pyrrolizidine & Indolizidine Alkaloids | arkat-usa.orguow.edu.au |

| Enamidyl Vinyl Ketones | Domino NAI Trapping/Nazarov | Cyclopentenoid-fused Diazepines | bohrium.com |

| 5-Hydroxypyrrolidin-2-ones | Aza-Diels-Alder | Hexahydropyrrolo[3,2-c]quinolin-2-ones | researchgate.net |

Use in the Synthesis of Alkaloids and Nitrogen Heterocycles

The pyrrolidinone ring system is a core component of numerous nitrogen-containing heterocycles, including a wide variety of alkaloids. researchgate.netfrontiersin.org 5-Hydroxypyrrolidinones like this compound are particularly valuable precursors in this context. Their ability to readily form N-acyliminium ions under acidic conditions provides a powerful method for the key carbon-carbon bond-forming reactions required in alkaloid synthesis. arkat-usa.org

This strategy, known as N-acyliminium ion cyclization, has been successfully applied to the synthesis of several classes of alkaloids, such as those possessing pyrrolizidine, indolizidine, and erythrinane skeletons. arkat-usa.orguow.edu.au The process typically involves an intramolecular reaction where a tethered π-nucleophile (like an alkene or an aromatic ring) attacks the electrophilic N-acyliminium ion, thereby constructing a new ring system fused to the initial pyrrolidinone. arkat-usa.orgresearchgate.net This robust and versatile transformation is a cornerstone in the synthesis of diverse nitrogenous heterocycles. researchgate.netnih.govresearchgate.net

Precursor for Diastereoselective Synthesis of Fused Heterocycles

Beyond simply forming new rings, the reactions of N-acyliminium ions derived from this compound can be controlled to produce specific stereoisomers. This makes the compound a valuable precursor for the diastereoselective synthesis of fused heterocyclic systems. researchgate.net The stereochemical outcome of the cyclization is often influenced by the substitution pattern of the starting material and the reaction conditions, allowing for the selective formation of one diastereomer over others. researchgate.netrsc.org

Several powerful diastereoselective transformations have been developed based on this chemistry:

Intramolecular Cascade Cyclizations: Chiral phenylpyridines with a fused bridge have been synthesized with high diastereoselectivity through cascade cyclizations involving N-acyliminium ions. researchgate.net

Domino Reactions: A completely diastereoselective domino reaction involving the trapping of an N-acyliminium ion followed by a Nazarov cyclization has been used to create polycyclic diazepines bearing a cyclopentenone ring, generating three new stereogenic centers in one pot. bohrium.com

Aza-Diels-Alder Reactions: Cyclic enamides, generated in situ from 5-hydroxypyrrolidin-2-ones, can undergo aza-Diels-Alder reactions with N-arylimines to yield hexahydropyrrolo[3,2-c]quinolin-2-ones, often as a single exo-stereoisomer. researchgate.net

These methods highlight the utility of 5-hydroxypyrrolidinone precursors in assembling stereochemically complex fused systems, which are of significant interest in medicinal chemistry.

Table 2: Examples of Diastereoselective Syntheses Using Pyrrolidinone Precursors

| Precursor Type | Reaction Name/Type | Product Class | Stereoselectivity | Reference(s) |

|---|---|---|---|---|

| N-Acyliminium Ion with Chiral Residue | Cascade Cyclization | Fused Chiral Phenylpyridines | Excellent diastereoselectivity | researchgate.net |

| Enamidyl Vinyl Ketone | Domino NAI Trapping/Nazarov | Fused Polycyclic Diazepines | Completely diastereoselective | bohrium.com |

| 5-Hydroxypyrrolidin-2-one | Aza-Diels-Alder | Hexahydropyrrolo[3,2-c]quinolin-2-ones | Single exo-stereoisomer | researchgate.net |

| Piperidine-based N-Acyliminium Ion | Petasis-type Reaction | 2,3-Disubstituted Piperidines | Highly diastereoselective | rsc.org |

Role in Asymmetric Catalysis

Chiral pyrrolidine (B122466) derivatives are cornerstones of asymmetric catalysis, where they are widely employed as chiral ligands for transition metals, organocatalysts, and effective chiral controllers. nih.govsemanticscholar.org The pyrrolidinone scaffold, accessible from this compound, plays a significant role in this field. While direct use of this compound as a catalyst is not widely reported, the synthesis of highly functionalized, chiral pyrrolidinones is a key step toward creating new catalytic systems.

The development of asymmetric syntheses to produce enantiomerically pure 3-substituted 5-hydroxypyrrolidin-2-ones has been a focus of research. rsc.org These chiral building blocks are valuable synthons for creating more complex chiral molecules, including thienamycin-like γ-lactams and other biologically active compounds. rsc.org Furthermore, complex chiral heterocycles used as organocatalysts, such as modified cinchona alkaloids, can be assembled using synthetic strategies that may involve pyrrolidinone-based intermediates. units.it Therefore, the role of this compound in asymmetric catalysis is primarily as a foundational building block for the synthesis of more complex chiral structures that possess catalytic activity.

Synthesis of Bioisosteres

Bioisosterism is a rational drug design strategy that involves replacing a functional group within a lead compound with another group that has similar physical or chemical properties. u-tokyo.ac.jp This is done to improve potency, selectivity, metabolic stability, or other pharmacokinetic properties. nih.gov

Nitrogen heterocycles, including the pyrrolidinone ring, are frequently employed as bioisosteres in medicinal chemistry. nih.gov A common application is the replacement of a carboxylic acid moiety with a suitable heterocycle. This substitution can modulate the acidity (pKa), lipophilicity, and hydrogen bonding capacity of the molecule, potentially leading to improved cell permeability and metabolic resistance while maintaining the key interactions with the biological target. rsc.org For example, ester bioisosteres of certain benzodiazepine (B76468) derivatives have been shown to possess reduced metabolic liabilities and improved efficacy. iu.edu The pyrrolidinone scaffold, which can be constructed from this compound, represents a valuable tool for this design strategy, allowing medicinal chemists to fine-tune the properties of drug candidates. nih.gov

Table 3: Common Bioisosteric Replacements in Drug Design

| Original Group | Bioisosteric Replacement | Rationale/Effect | Reference(s) |

|---|---|---|---|

| Carboxylic Acid | Tetrazole, Hydroxytriazole | Mimics acidity, improves metabolic stability | rsc.orgnih.gov |

| Phenyl Ring | Thiophene Ring | Similar size and electronics | nih.gov |

| Hydrogen | Fluorine | Alters electronic properties, blocks metabolism | nih.gov |

| Ester | Amide, Heterocycles | Modulates metabolic stability, improves bioavailability | iu.edu |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The classical synthesis of 1-Ethyl-5-hydroxypyrrolidin-2-one typically involves the reduction of N-ethylsuccinimide. chemicalbook.com While effective, this route may involve harsh reducing agents and multi-step procedures. Future research is poised to focus on developing more efficient, atom-economical, and environmentally benign synthetic strategies.

One promising direction is the application of catalytic one-pot reactions. For instance, a one-pot synthesis of 2-hydroxy-pyrrolidine derivatives has been achieved using a cerium(III) chloride heptahydrate catalyst, reacting 2-amino-thiadiazoles or thiazoles with 2,3-dihydrofuran (B140613). bohrium.comacgpubs.org Adapting such catalytic systems to utilize simple starting materials for the synthesis of N-alkylated 5-hydroxypyrrolidinones could significantly improve efficiency.

Furthermore, green chemistry principles are expected to play a larger role. This includes the exploration of solvent-free reaction conditions or the use of aqueous media. A catalyst-free tandem reaction for the synthesis of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones in water has been reported, highlighting a more sustainable approach. doi.org The development of similar protocols for the N-ethyl derivative would be a significant advancement.

Future synthetic explorations could also involve novel starting materials and reaction cascades. An adaptable protocol for preparing 5-hydroxy-1H-pyrrol-2(5H)-ones from readily available sulfur ylides has been demonstrated, proceeding via an intramolecular cyclization and rearrangement. nih.govacs.org Investigating the applicability of this method to the synthesis of this compound could open up new synthetic pathways.

Advanced Mechanistic Investigations of Complex Reactions

A detailed understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For this compound, future research should delve into the mechanistic intricacies of its formation and subsequent reactions.

While the reduction of N-ethylsuccinimide is a known pathway, a thorough computational and experimental investigation of the transition states and intermediates could reveal opportunities for catalyst development to lower the activation energy and improve selectivity.

Moreover, the reactivity of the 5-hydroxy group is of significant interest. This functional group allows for the formation of N-acyliminium ions, which are versatile intermediates in organic synthesis. scirp.org Advanced mechanistic studies, potentially using spectroscopic techniques and computational modeling, could elucidate the precise nature of these intermediates and their subsequent reactions, such as in the synthesis of complex heterocyclic systems. For example, a plausible mechanism for the base-induced formation of related β-hydroxy-γ-lactams involves the generation of a sulfur ylide, cyclocondensation to an epoxy lactam intermediate, and subsequent rearrangement. nih.govacs.org Similar detailed mechanistic proposals for reactions involving this compound are needed.

Exploration of Stereoselective Transformations for Enantiopure Compounds

The C5 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to access enantiopure (R)- and (S)-1-Ethyl-5-hydroxypyrrolidin-2-one is a critical area for future research.

Chemoenzymatic methods have shown great promise in this regard. The enantioselective synthesis of 3-hydroxypyrrolidin-2-ones and 3-hydroxy-piperidin-2-ones has been achieved with high enantiomeric excess using immobilized lipase (B570770) from Pseudomonas cepacia. doi.org This approach has been successfully applied to the synthesis of related N-ethyl derivatives, such as 3-acetoxy-1-ethyl-2-pyrrolidinone. doi.org Applying similar enzymatic resolutions or asymmetric transformations to the synthesis of enantiopure this compound is a logical next step.

Organocatalysis represents another powerful tool for asymmetric synthesis. Highly enantioselective organocatalytic tandem reactions have been developed for the synthesis of 5-hydroxypyrrolidines. researchgate.net Exploring the use of chiral catalysts, such as proline derivatives, for the asymmetric synthesis of this compound could provide efficient access to the individual enantiomers.

The importance of stereoselective synthesis is underscored by the development of methods for producing other chiral pyrrolidine-containing drugs. mdpi.comresearchgate.net These methods often start from chiral precursors or employ stereoselective cyclization reactions. mdpi.comnih.gov Future work will likely focus on adapting these established principles to the specific target of this compound.

Computational Design and Prediction of Novel Pyrrolidinone Analogs

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these techniques can be used to predict the properties of novel analogs and guide their synthesis.

Structure-activity relationship (SAR) studies, aided by techniques like 3D-QSAR, CoMFA, and CoMSIA, can be employed to design new pyrrolidinone derivatives with enhanced biological activity. nih.govtandfonline.comtandfonline.com By building computational models based on a series of pyrrolidinone analogs, researchers can identify the key structural features required for a desired biological effect, such as inhibiting a specific enzyme. bohrium.comnih.govtandfonline.comtandfonline.comresearchgate.net These models can then be used to virtually screen new designs before committing to their synthesis.

Molecular docking simulations can predict the binding modes of this compound and its analogs within the active site of a biological target. nih.govtandfonline.comresearchgate.net This information is invaluable for understanding the molecular basis of activity and for designing new molecules with improved binding affinity and selectivity. For instance, docking studies have been used to support the design of pyrrolidine-2,5-dione derivatives as anti-inflammatory agents.

Furthermore, in silico ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) predictions can be used to assess the drug-likeness of novel analogs early in the design process. nih.govresearchgate.net This helps to prioritize the synthesis of compounds with favorable pharmacokinetic and safety profiles. The application of these computational approaches to design novel analogs based on the this compound scaffold is a promising avenue for future research.

Further Elucidation of Mechanistic Biological Pathways

While the synthesis and potential derivatization of this compound are active areas of research, a clear understanding of its biological effects and mechanisms of action is still emerging. Future research will need to focus on detailed biological and pharmacological studies to uncover its potential therapeutic applications.

Initial research on related compounds provides some clues. For example, 5-hydroxypyrrolidin-2-one (B122266), isolated from Jatropha curcas, is a known natural product, suggesting that this class of compounds may have inherent biological activity. medchemexpress.com A related hypothetical compound, 1-ethenyl-5-hydroxypyrrolidin-2-one, has been suggested to have potential antioxidant and anti-inflammatory properties. smolecule.com Experimental validation of such activities for this compound is a necessary future step.

Deuterium-labeled this compound is available, and it is noted that deuteration can significantly affect the pharmacokinetic and metabolic profiles of drugs. medchemexpress.eumedchemexpress.com This suggests that the metabolic fate of this compound is a key area for investigation. Understanding how the compound is metabolized will be crucial for any potential therapeutic development.

Future studies should employ a range of in vitro and in vivo assays to screen for various biological activities, such as anticancer, antimicrobial, or neuroprotective effects, which have been observed for other pyrrolidinone derivatives. Once a significant biological effect is identified, further studies will be required to elucidate the specific molecular targets and signaling pathways involved.

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-5-hydroxypyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthetic optimization involves adjusting temperature, solvent polarity, and catalyst concentration. For example, in related pyrrolidinone derivatives, heating to 50°C in aqueous HCl facilitated salt formation and improved solubility . Key parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 50°C | Enhances reaction kinetics |

| Solvent | Polar protic (e.g., H2O) | Stabilizes intermediates |

| Reaction Time | 2–3 hours | Balances completion vs. side reactions |

Conduct fractional factorial experiments to isolate critical variables. Monitor yields via HPLC or gravimetric analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer: Use a multi-technique approach:

- NMR : Prioritize <sup>1</sup>H and <sup>13</sup>C NMR to confirm ethyl and hydroxyl substituents. Compare chemical shifts with analogous compounds (e.g., δ 1.2–1.5 ppm for ethyl groups) .

- IR : Identify carbonyl (C=O) stretches near 1700 cm<sup>-1</sup> and hydroxyl (O–H) bands at 3200–3600 cm<sup>-1</sup>.

- X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction (e.g., R-factor < 0.05 for high precision) . Cross-validate results with mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. How should researchers handle and store this compound to ensure stability and minimize degradation?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidation. Avoid exposure to light and moisture .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. If inhaled, move to fresh air immediately and consult a physician . Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and physicochemical properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water) to assess solubility. Validate models against experimental crystallographic data (e.g., bond lengths ±0.01 Å) . Compare results with experimental pKa and logP values to refine computational parameters .

Q. What strategies are recommended for resolving contradictions in experimental data related to stereochemical outcomes or reaction mechanisms?

Methodological Answer:

- Iterative Analysis : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

- Hypothesis Testing : Use kinetic isotope effects (KIEs) or isotopic labeling to probe reaction pathways.

- Literature Benchmarking : Compare results with structurally similar compounds (e.g., 5-hydroxy-1-(1-phenylethyl)pyrrolidin-2-one) to identify systemic errors . Document contradictions transparently and propose alternative mechanisms in discussion sections .

Q. How can researchers design experiments to investigate the biological activity of this compound while addressing assay variability?

Methodological Answer:

- Assay Design : Use dose-response curves (e.g., 10<sup>−6</sup> to 10<sup>−3</sup> M) with triplicate measurements. Include positive/negative controls (e.g., DMSO for solubility checks) .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance (p < 0.05). Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .

- Error Mitigation : Pre-treat cells with standardized protocols (e.g., serum starvation) to reduce biological noise. Publish raw data in supplementary materials for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.